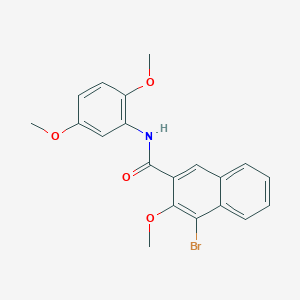![molecular formula C14H17N3O2S B278191 N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B278191.png)
N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide, also known as PBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBB belongs to the class of benzothiazole derivatives and has a unique chemical structure that makes it a promising candidate for drug development and other scientific applications.
Wirkmechanismus
The mechanism of action of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cellular processes. N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), an enzyme that regulates various cellular processes.
Biochemical and Physiological Effects:
N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also exhibits anti-tumor activity by inducing apoptosis in cancer cells. N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide has been found to protect neurons from oxidative stress and reduce the severity of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined structure. However, it also has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide, including:
1. Further studies on the mechanism of action to better understand how N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide exerts its biological effects.
2. Development of new derivatives of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide with improved solubility and bioavailability.
3. Investigation of the potential applications of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
4. Studies on the toxicity and safety of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide to determine its suitability for use in humans.
Conclusion:
In conclusion, N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide is a promising compound with potential applications in various scientific fields. Its unique chemical structure and biological activities make it a promising candidate for drug development and other research applications. Further studies are needed to fully understand the mechanism of action and potential applications of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide.
Synthesemethoden
The synthesis of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide involves a multistep process that starts with the reaction of 2-aminobenzothiazole with propionyl chloride to form 2-(propionylamino)benzothiazole. This intermediate compound is then reacted with butyric anhydride to produce N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide. The synthesis method has been optimized to improve the yield and purity of N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide, making it more suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and biotechnology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Eigenschaften
Produktname |
N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide |
|---|---|
Molekularformel |
C14H17N3O2S |
Molekulargewicht |
291.37 g/mol |
IUPAC-Name |
N-[6-(propanoylamino)-1,3-benzothiazol-2-yl]butanamide |
InChI |
InChI=1S/C14H17N3O2S/c1-3-5-13(19)17-14-16-10-7-6-9(8-11(10)20-14)15-12(18)4-2/h6-8H,3-5H2,1-2H3,(H,15,18)(H,16,17,19) |
InChI-Schlüssel |
GVWDCCCOAWOCTA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CC |
Kanonische SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B278108.png)
![N-(4-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278109.png)
![5-(3-chloro-4-methoxyphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278111.png)

![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278113.png)
![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B278119.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide](/img/structure/B278121.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B278122.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-methoxybenzoyl)thiourea](/img/structure/B278123.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278124.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide](/img/structure/B278125.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)
